molecular formula C9H8N2 B2940160 2-Cyclopropyl-5-ethynylpyrimidine CAS No. 1211541-58-0

2-Cyclopropyl-5-ethynylpyrimidine

Cat. No.: B2940160
CAS No.: 1211541-58-0
M. Wt: 144.177
InChI Key: JCHATHZQYZEUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-ethynylpyrimidine is a heterocyclic organic compound with the molecular formula C9H8N2 and a molecular weight of 144.18 g/mol It features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an ethynyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-ethynylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylpyrimidine with ethynylating agents such as ethynyl magnesium bromide or ethynyl lithium in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-ethynylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the pyrimidine ring may produce dihydropyrimidine derivatives .

Scientific Research Applications

2-Cyclopropyl-5-ethynylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-ethynylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The ethynyl group can interact with active sites, while the cyclopropyl group may enhance binding affinity and specificity . The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-5-methylpyrimidine: Similar structure but with a methyl group instead of an ethynyl group.

    2-Cyclopropyl-5-phenylpyrimidine: Features a phenyl group at the 5-position instead of an ethynyl group.

    2-Cyclopropyl-5-chloropyrimidine: Contains a chlorine atom at the 5-position.

Uniqueness

2-Cyclopropyl-5-ethynylpyrimidine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-cyclopropyl-5-ethynylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-7-5-10-9(11-6-7)8-3-4-8/h1,5-6,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHATHZQYZEUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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